molecular formula C21H29NO2 B14446174 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol CAS No. 77502-72-8

2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol

Cat. No.: B14446174
CAS No.: 77502-72-8
M. Wt: 327.5 g/mol
InChI Key: XBZOWZPJKDODCI-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is used in various applications, including as a stabilizer in polymers and as an antioxidant in different industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol typically involves the alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide . This reaction is a Friedel-Crafts alkylation, which is a common method for introducing alkyl groups into aromatic compounds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced to form corresponding hydroquinones.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is its ability to act as an antioxidant. It inhibits lipid peroxidation by scavenging free radicals and converting them into less reactive species . This action helps in preventing oxidative damage to cells and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol is unique due to its specific structure, which provides enhanced antioxidant properties compared to similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.

Properties

CAS No.

77502-72-8

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(4-hydroxyanilino)methyl]phenol

InChI

InChI=1S/C21H29NO2/c1-20(2,3)17-11-14(12-18(19(17)24)21(4,5)6)13-22-15-7-9-16(23)10-8-15/h7-12,22-24H,13H2,1-6H3

InChI Key

XBZOWZPJKDODCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC2=CC=C(C=C2)O

Origin of Product

United States

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